6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1'-cyclopentane];hydrochloride
Description
6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered interest due to its unique spiro structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1'-cyclopentane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-11-12-8-14(18-2)15(19-3)9-13(12)16(10-17-11)6-4-5-7-16;/h8-9H,4-7,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKBPPNPZKSUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC2(CCCC2)C3=CC(=C(C=C13)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride involves multiple steps. One common method starts with the reaction of ethyl 6,7-dimethoxy-3H-spiro[isoquinoline-4,1’-cyclopentane]-1-carboxylate with ammonia and isopropylamine. This reaction produces dihydroisoquinoline carboxamides, which are then reduced with sodium borohydride (NaBH4) to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions, such as those involving NaBH4, are used to synthesize the compound from its precursors.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces the fully reduced isoquinoline derivative.
Scientific Research Applications
6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique structure and properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and ion channels, modulating their activity. The specific pathways and targets depend on the compound’s structure and the biological context in which it is studied .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methylisoquinoline: Similar in structure but lacks the spirocyclopentane moiety.
6,7-Dimethoxy-3H-spiro[isoquinoline-4,1’-cyclopentane]-1-carboxylate: A precursor in the synthesis of the target compound.
N-methyl-6,7-dimethoxy-2,2’,3,3’,5’,6’-hexahydro-1H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide: Another derivative with a different spiro structure.
Uniqueness
The uniqueness of 6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1’-cyclopentane];hydrochloride lies in its spiro structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets and can lead to different pharmacological effects compared to other isoquinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
